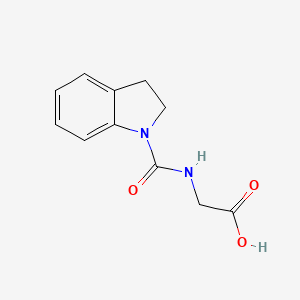

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine

Description

Properties

IUPAC Name |

2-(2,3-dihydroindole-1-carbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(15)7-12-11(16)13-6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEATGJEDQWUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine typically involves a multi-step process centered on forming the amide bond between the indole carbonyl group and the glycine amine. A widely employed strategy is the coupling of 2,3-dihydro-1H-indole-1-carboxylic acid derivatives with glycine using activating agents.

Acyl Chloride Intermediate Method

A common approach begins with the conversion of 2,3-dihydro-1H-indole-1-carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The acyl chloride is then reacted with glycine in the presence of a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to facilitate amide bond formation.

Example Reaction:

- Activation :

$$ \text{2,3-Dihydro-1H-indole-1-carboxylic acid} + \text{SOCl}2 \rightarrow \text{2,3-Dihydro-1H-indole-1-carbonyl chloride} + \text{SO}2 + \text{HCl} $$ - Coupling :

$$ \text{2,3-Dihydro-1H-indole-1-carbonyl chloride} + \text{Glycine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} $$

Optimization Insights :

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness.

- Temperature: Reactions are conducted at 0–5°C during activation and room temperature during coupling to minimize side reactions.

- Yield: Typically 65–75% after purification via recrystallization from ethanol/water mixtures.

Carbodiimide-Mediated Coupling

Alternative methods employ carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This approach avoids handling corrosive acyl chlorides.

Example Protocol :

- Activation :

$$ \text{2,3-Dihydro-1H-indole-1-carboxylic acid} + \text{EDC} + \text{HOBt} \rightarrow \text{Activated ester intermediate} $$ - Coupling :

$$ \text{Activated ester} + \text{Glycine} \xrightarrow{\text{DMF, rt}} \text{this compound} $$

Advantages :

- Reduced side product formation compared to acyl chloride methods.

- Compatibility with sensitive functional groups.

Industrial Production Methods

Scaling up the synthesis of this compound requires addressing challenges such as cost efficiency, solvent recovery, and waste management.

Continuous Flow Synthesis

Modern industrial approaches utilize continuous flow reactors to enhance reaction control and scalability. Key parameters include:

| Parameter | Optimized Value |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 25–30°C |

| Solvent | Ethyl acetate |

| Catalyst | Immobilized EDC on silica gel |

Benefits :

- 20–30% higher yield compared to batch processes.

- Reduced solvent consumption via in-line distillation.

Green Chemistry Innovations

Sustainable practices are increasingly integrated into production:

- Solvent Replacement : Substituting DCM with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalyst Recycling : Use of magnetic nanoparticle-supported catalysts for easy recovery.

Analytical Characterization

Accurate characterization ensures product quality and structural fidelity.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) :

- Indole protons: δ 6.8–7.2 (m, 4H, aromatic).

- Glycine CH₂: δ 3.9 (s, 2H).

- Amide NH: δ 8.1 (br s, 1H).

Infrared Spectroscopy (IR)

- Peaks at 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (C-N bend).

Chromatographic Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, 1.0 mL/min, 220 nm | Retention time: 6.8 min |

| UPLC-MS | ESI+, m/z 233.1 [M+H]⁺ | Purity >98% |

Challenges and Limitations

- Racemization Risk : Glycine’s α-carbon is prone to racemization under basic conditions. Mitigated by using low temperatures and minimizing reaction time.

- Byproduct Formation : Diacyl impurities may form during coupling. Additives like HOBt suppress this.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in neurotransmission and cell signaling .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Differences in Chemical Properties

Electronic Effects

- Indoline vs. This may influence reactivity in nucleophilic acyl substitution reactions.

- Linker Groups: Carbonyl (amide) linkers (as in the target compound) exhibit resonance stabilization, whereas acetyl or sulfonyl groups (e.g., ) introduce different electronic and steric profiles.

Biological Activity

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indole moiety linked to a glycine residue. The unique structure of this compound allows it to interact with various biological targets, contributing to its diverse pharmacological properties.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against human cancer cell lines such as TK-10 (renal carcinoma) and HT-29 (colorectal carcinoma) by modulating key signaling pathways involved in cell survival and death .

2. Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it possesses activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with essential metabolic processes .

3. Anti-inflammatory Effects

this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Receptor Binding: The compound may bind to receptors involved in neurotransmission and cell signaling pathways.

- Enzyme Inhibition: It has been suggested that the compound can inhibit enzymes that play critical roles in cancer progression and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | TK-10 (renal carcinoma) | Inhibition of cell proliferation | |

| HT-29 (colorectal) | Induction of apoptosis | ||

| Antimicrobial | Various bacterial strains | Disruption of cell membranes | |

| Anti-inflammatory | In vitro models | Reduction of pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Condensation reactions are commonly employed, utilizing carbodiimides (e.g., DCC) or coupling agents like HOBt/NHS to activate the carbonyl group for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency, while microwave-assisted synthesis can reduce reaction time and improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .

Q. How should researchers characterize the molecular structure of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine to confirm its purity and structural integrity?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to verify indole ring substitution patterns and glycine backbone connectivity .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect trace impurities .

Q. What safety protocols are critical when handling N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine in laboratory settings?

- Safety measures :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM, DMF) .

- Spill management : Neutralize acidic/basic spills with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine with target enzymes or receptors?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases, GPCRs) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous glycine derivatives .

Q. What strategies resolve contradictions in biological activity data for N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine across different experimental models?

- Approaches :

- Orthogonal assays : Compare results from enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability (MTT assays) to differentiate direct vs. indirect effects .

- Metabolic stability testing : Use liver microsomes (human/rat) to evaluate compound degradation rates, which may explain variability in in vivo studies .

- Species-specific receptor profiling : Screen against orthologs (e.g., human vs. murine targets) to identify interspecies differences .

Q. What analytical techniques are employed to assess the stability of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)glycine under varying pH and temperature conditions?

- Protocols :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours; monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity .

- Long-term storage : Store at -20°C in amber vials under nitrogen to prevent hydrolysis/oxidation; validate stability via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.